3-Chloro-2-methoxy-5-nitroaniline
Description
Properties
IUPAC Name |
3-chloro-2-methoxy-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZJEMJMAZOLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methoxy-5-nitroaniline typically involves a multi-step process. One common method starts with the nitration of 3-chloroaniline to produce 3-chloro-2-nitroaniline. This intermediate is then subjected to a methoxylation reaction to introduce the methoxy group at the second position. The reaction conditions often involve the use of methanol as a solvent and a suitable base such as sodium methoxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The nitration step can be carried out using a mixture of nitric acid and sulfuric acid, while the methoxylation step can be performed using methanol and a base under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methoxy-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid.
Substitution: Sodium hydride and dimethylformamide (DMF).
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Reduction: 3-Chloro-2-methoxy-5-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Chloro-2-hydroxy-5-nitroaniline.
Scientific Research Applications
Chemistry: 3-Chloro-2-methoxy-5-nitroaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of nitroaniline derivatives on cellular processes. It is also employed in the development of bioactive molecules with potential therapeutic applications .
Medicine: Its derivatives are being investigated for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings. It is also utilized in the manufacture of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-2-methoxy-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into cells. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of 3-Chloro-2-methoxy-5-nitroaniline, emphasizing differences in substituent positions, functional groups, and physicochemical properties.
Table 1: Structural and Property Comparison
Key Comparative Insights:
Substituent Position Effects: Electron-Withdrawing Groups (NO₂, Cl): In this compound, the nitro group at position 5 and chloro at position 3 create strong electron-withdrawing effects, likely reducing aromatic ring electron density compared to analogs like 2-Chloro-5-nitroaniline (Cl at position 2). This impacts reactivity in electrophilic substitution reactions . Methoxy Group (OCH₃): The methoxy group at position 2 is electron-donating, which may enhance solubility in polar solvents compared to non-methoxy analogs (e.g., 2-Chloro-5-nitroaniline) .
Halogen Variants :
- Replacement of chloro with fluoro (e.g., 4-Chloro-2-fluoro-5-nitroaniline) increases polarity and alters boiling points. Fluorine’s smaller atomic radius and higher electronegativity improve metabolic stability in pharmaceutical intermediates .
Methyl vs. Methoxy Groups :
- 4-Methoxy-5-methyl-2-nitroaniline () shows how a methyl group at position 5 increases hydrophobicity (LogP ~2.94), whereas methoxy groups enhance water solubility. This contrast is critical in drug design for bioavailability optimization .
Salt Forms :
- The hydrochloride salt of 2-Methoxy-5-nitroaniline () demonstrates improved crystallinity and stability compared to free bases, a common strategy in pharmaceutical formulation .
Limitations and Data Gaps
- Direct experimental data (e.g., melting point, spectral data) for this compound are absent in the provided evidence, necessitating extrapolation from analogs.
- Toxicity and environmental impact profiles remain unverified, highlighting the need for further studies.
Q & A
Q. Q1. What are the critical considerations for optimizing the synthesis of 3-chloro-2-methoxy-5-nitroaniline to maximize yield and purity?
Answer: Synthesis optimization requires precise control of nitration and halogenation conditions. For example:
- Nitration: Use controlled temperatures (-20°C to +80°C) to prevent over-nitration or decomposition. A mixed acid system (HNO₃/H₂SO₄) is recommended for regioselectivity .
- Halogenation: Chlorination via electrophilic substitution requires catalysts like FeCl₃ or AlCl₃. Monitor reaction progress with HPLC to avoid byproducts .
- Purification: Column chromatography with polar solvents (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Validate purity via melting point (e.g., 158°C for related analogs) and NMR .
Q. Q2. How can researchers resolve discrepancies in reported solubility data for this compound across different solvents?
Answer: Discrepancies often arise from impurities or solvent polarity mismatches. A systematic approach includes:
- Solvent Screening: Test solubility in graded polarity solvents (e.g., water, DMSO, chloroform) at 25°C and 50°C.
- Thermodynamic Analysis: Use the Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .
- Validation: Compare results with NIST Chemistry WebBook data, ensuring standardized conditions (e.g., 1 atm pressure) .
Advanced Research Questions
Q. Q3. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Answer: Advanced methods include:
- Density Functional Theory (DFT): Calculate activation energies for NAS at the nitro or chloro position. Gradient-corrected functionals (e.g., Becke’s 1988 exchange-energy approximation) improve accuracy for electron-deficient aromatic systems .
- Frontier Molecular Orbital (FMO) Analysis: Identify reactive sites by evaluating LUMO localization on the nitro or chloro groups .
- Kinetic Studies: Validate predictions using stopped-flow UV-Vis spectroscopy to monitor reaction intermediates .
Q. Q4. What experimental strategies can distinguish between competing reaction pathways (e.g., reduction vs. oxidation) of this compound under catalytic conditions?
Answer:
- In Situ Spectroscopy: Use FTIR or Raman spectroscopy to detect transient species (e.g., nitroso intermediates during reduction) .
- Isotopic Labeling: Introduce ¹⁵N-labeled nitro groups to track reduction pathways via mass spectrometry .
- Catalyst Screening: Compare Pd/C (selective nitro reduction) vs. MnO₂ (oxidation-prone systems) to isolate pathways .
Data Analysis and Reproducibility
Q. Q5. How should researchers address contradictory spectral data (e.g., NMR shifts) for this compound derivatives in published literature?
Answer:
- Standardized Conditions: Replicate experiments under identical conditions (solvent, temperature, concentration). For example, DMSO-d₆ may cause shifts vs. CDCl₃ .
- Cross-Validation: Compare with high-resolution data from NIST or PubChem, ensuring peak assignments align with calculated chemical shifts (e.g., using ACD/Labs software) .
- Collaborative Reproducibility: Share raw spectral data (FID files) via platforms like Zenodo for peer validation .
Q. Q6. What methodologies ensure reliable quantification of trace impurities in this compound batches?
Answer:
- HPLC-DAD/ELSD: Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities. Calibrate against certified reference materials .
- LC-MS/MS: Identify unknown impurities via fragmentation patterns and match to spectral libraries (e.g., mzCloud) .
- Limit of Detection (LOD): Establish LOD ≤ 0.1% using ICH Q3A guidelines .
Biological and Material Applications
Q. Q7. How can researchers design experiments to evaluate the bioactivity of this compound against microbial targets without commercial assay kits?
Answer:
- Agar Diffusion Assay: Prepare Mueller-Hinton agar plates inoculated with E. coli or S. aureus. Apply compound solutions (1–100 µg/mL) in DMSO and measure inhibition zones .
- MIC Determination: Use microbroth dilution in 96-well plates, with resazurin as a viability indicator. Validate via positive (ampicillin) and negative (DMSO) controls .
- Mechanistic Probes: Combine with ROS scavengers (e.g., thiourea) to test oxidative stress-mediated toxicity .
Q. Q8. What advanced characterization techniques are critical for studying the electronic properties of this compound in optoelectronic materials?
Answer:
- Cyclic Voltammetry (CV): Measure HOMO/LUMO levels in acetonitrile with 0.1 M TBAPF₆. Reference against ferrocene/ferrocenium .
- UV-Vis-NIR Spectroscopy: Analyze charge-transfer transitions in thin films (spin-coated on ITO). Use TD-DFT to correlate experimental and theoretical spectra .
- X-ray Photoelectron Spectroscopy (XPS): Quantify Cl 2p and N 1s binding energies to assess substituent effects on electron density .
Safety and Data Management
Q. Q9. What protocols mitigate risks when handling this compound, given its potential toxicity?
Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and fume hoods with face velocity ≥ 0.5 m/s .
- Waste Disposal: Neutralize nitro groups with FeSO₄/H₂SO₄ before disposal. Follow EPA guidelines for chlorinated waste .
- Emergency Response: Maintain 1% NaHCO₃ for skin contact and 10% ascorbic acid for eye exposure .
Q. Q10. How can researchers ensure long-term stability of this compound in storage for multi-year studies?
Answer:
- Storage Conditions: Use amber glass vials under argon at -20°C. Avoid moisture with molecular sieves (3Å) .
- Stability Monitoring: Perform annual HPLC analysis to detect degradation (e.g., nitro group reduction to amine) .
- Data Archiving: Upload stability data to repositories like ChemRxiv with DOI assignment for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
